molecular formula C23H43BF3NO B8252618 Difluoro-(3-methoxyphenyl)borane;tetrabutylazanium;fluoride

Difluoro-(3-methoxyphenyl)borane;tetrabutylazanium;fluoride

Cat. No.: B8252618
M. Wt: 417.4 g/mol
InChI Key: FNBTVCHCLSCIJP-UHFFFAOYSA-M
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Description

Difluoro-(3-methoxyphenyl)borane;tetrabutylazanium;fluoride is a complex organoboron compound. This compound is notable for its unique structure, which includes a difluoromethyl group attached to a methoxyphenyl ring, combined with a tetrabutylazanium cation and a fluoride anion. Such compounds are often used in various chemical reactions and have significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of difluoro-(3-methoxyphenyl)borane;tetrabutylazanium;fluoride typically involves the reaction of difluoromethylborane with 3-methoxyphenylboronic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as palladium. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Difluoro-(3-methoxyphenyl)borane;tetrabutylazanium;fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include boronic acids, boronic esters, and various substituted boron compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism by which difluoro-(3-methoxyphenyl)borane;tetrabutylazanium;fluoride exerts its effects involves the interaction of the boron atom with various molecular targets. The difluoromethyl group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The tetrabutylazanium cation and fluoride anion play a crucial role in stabilizing the compound and facilitating its interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Difluoro-(3-methoxyphenyl)borane;tetrabutylazanium;fluoride is unique due to its combination of a difluoromethyl group, a methoxyphenyl ring, and a boron atom. This unique structure imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

difluoro-(3-methoxyphenyl)borane;tetrabutylazanium;fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C7H7BF2O.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-11-7-4-2-3-6(5-7)8(9)10;/h5-16H2,1-4H3;2-5H,1H3;1H/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBTVCHCLSCIJP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OC)(F)F.CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43BF3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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